2-(4-methylphenyl)-4H-chromen-4-one
Overview
Description
2-(4-methylphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4’-Methylflavone include receptors for the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is a crucial player in neuronal communication, and its receptors modulate neuronal activity.
Mode of Action
4’-Methylflavone interacts with GABA receptors in several ways:
These interactions contribute to its anxiolytic, sedative, anticonvulsant, and analgesic properties .
Biochemical Analysis
Biochemical Properties
4’-Methylflavone has been shown to interact with adenosine receptors . The affinity of flavonoids to adenosine receptors suggests that a wide range of natural substances in the diet may potentially block the effects of endogenous adenosine .
Cellular Effects
In biophysical studies, it was shown that 4’-Methylflavone has an impact on the hydrophilic and hydrophobic regions of membranes, causing an increase in packing order of lipid heads and a decrease in fluidity . This suggests that 4’-Methylflavone can influence cell function by altering membrane properties .
Molecular Mechanism
The molecular mechanism of 4’-Methylflavone involves its interaction with adenosine receptors . It has been shown that 4’-Methylflavone is located mainly in the hydrophilic part of lipid membranes , which suggests that it may exert its effects at the molecular level through interactions with membrane-bound proteins such as adenosine receptors .
Temporal Effects in Laboratory Settings
. For instance, flavone was metabolized by I. fumosorosea KCH J2 in 5 days to produce various glucopyranoside derivatives .
Metabolic Pathways
4’-Methylflavone, like other flavonoids, can be metabolized by certain strains of fungi . In one study, flavone was transformed into various glucopyranoside derivatives in the culture of I. fumosorosea KCH J2 . This suggests that 4’-Methylflavone may be involved in similar metabolic pathways.
Transport and Distribution
4’-Methylflavone is located mainly in the hydrophilic part of lipid membranes . This suggests that it may be transported and distributed within cells and tissues via interactions with lipid membranes .
Subcellular Localization
The subcellular localization of 4’-Methylflavone is likely to be in the hydrophilic part of lipid membranes . This suggests that it may be localized to membrane-bound compartments or organelles within the cell .
Properties
IUPAC Name |
2-(4-methylphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHKKQQCOYMLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41255-30-5 | |
Record name | 2-(4-Methylphenyl)chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041255305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-METHYLPHENYL)CHROMEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DPK5WQC8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.